L-glutamic acid

概述

描述

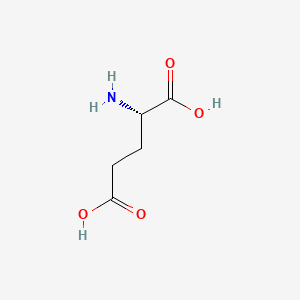

L-glutamic acid is an α-amino acid that is used by almost all living beings in the biosynthesis of proteins. It is a non-essential nutrient for humans, meaning that the human body can synthesize enough for its use. This compound is also the most abundant excitatory neurotransmitter in the vertebrate nervous system and serves as the precursor for the synthesis of the inhibitory gamma-aminobutyric acid (GABA) in GABAergic neurons . Its molecular formula is C₅H₉NO₄.

准备方法

Synthetic Routes and Reaction Conditions

L-glutamic acid can be synthesized through various methods. One common method involves the hydrolysis of proteins, where plant proteins such as gliadin yield substantial amounts of glutamic acid . Another method is through microbial fermentation, where glucose is broken down into fragments that are channeled into the tricarboxylic acid (TCA) cycle. The key precursor of glutamic acid in this process is α-ketoglutarate, which is converted into this compound through reductive amination with free ammonium ions .

Industrial Production Methods

In industrial settings, glutamic acid is often produced using microbial fermentation. This process involves the use of Corynebacterium glutamicum, which is known for its high glutamic acid-producing capacity. The fermentation process is influenced by factors such as carbon source, nitrogen source, growth factors, oxygen supply, and pH of the medium . Common carbon sources include glucose, sucrose, and molasses, while nitrogen sources include ammonium salts and urea .

化学反应分析

Types of Reactions

L-glutamic acid undergoes various chemical reactions, including:

Transamination: This reaction involves the transfer of an amino group from glutamic acid to an α-ketoacid, typically catalyzed by a transaminase.

Decarboxylation: This compound can be decarboxylated to form gamma-aminobutyric acid (GABA), an important neurotransmitter.

Oxidation and Reduction: This compound can participate in redox reactions, where it can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Transamination: Common reagents include α-ketoglutarate and transaminase enzymes.

Decarboxylation: This reaction typically requires decarboxylase enzymes.

Oxidation and Reduction: Various oxidizing and reducing agents can be used, depending on the desired reaction.

Major Products

Transamination: The major product is the corresponding α-ketoacid and a new amino acid.

Decarboxylation: The major product is gamma-aminobutyric acid (GABA).

Oxidation and Reduction: The products vary depending on the specific reaction conditions.

科学研究应用

Medical Applications

1.1 Wound Healing

Recent studies have demonstrated the potential of L-glutamic acid in enhancing wound healing processes. For instance, this compound-loaded chitosan hydrogels were developed to treat diabetic wounds. These hydrogels exhibited favorable properties such as high water uptake and mechanical strength, facilitating accelerated re-epithelialization and collagen deposition in diabetic rats . The release profile of this compound from these hydrogels showed a gradual release over time, indicating their sustained therapeutic effect.

1.2 Neuroprotective Effects

This compound is recognized for its role as an excitatory neurotransmitter in the central nervous system. Research has indicated its protective activity against neurotoxicity induced by vincristine, suggesting its potential therapeutic utility in neurodegenerative diseases . Furthermore, studies have shown that this compound can mitigate excitotoxicity in conditions such as Huntington's disease by regulating glutamate levels and receptor activity .

1.3 Hair Growth Promotion

A study conducted on mice revealed that exogenous application of this compound promotes hair growth and keratinocyte proliferation. The treatment led to significant changes in gene expression associated with apoptosis and inflammatory responses, highlighting its potential use in dermatological applications .

Biochemical Research

2.1 Amino Acid Metabolism

This compound plays a pivotal role in amino acid metabolism and nitrogen balance within the body. It is involved in various metabolic pathways, including the synthesis of other amino acids and neurotransmitters . Its importance is underscored by its classification as a "conditionally essential" amino acid under certain physiological stress conditions.

2.2 Glutamate Transport Studies

Research on glioma cells has provided insights into the transport mechanisms of this compound, revealing two distinct components: a low-affinity component and a high-affinity component that follows Michaelis-Menten kinetics . Understanding these transport mechanisms is crucial for developing targeted therapies for conditions involving glutamate dysregulation.

Agricultural Applications

3.1 Plant Disease Resistance

This compound has been shown to enhance plant resistance to diseases such as gray mold and blossom blight in strawberries. Exogenous application of this compound improved antibiotic production and altered microbial community structures associated with disease suppression . This suggests its potential as a biostimulant in sustainable agriculture practices.

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medical Applications | Wound healing, neuroprotection, hair growth promotion | Enhanced healing in diabetic wounds; protective effects against neurotoxicity |

| Biochemical Research | Role in amino acid metabolism; glutamate transport mechanisms | Critical for nitrogen balance; insights into transport dynamics |

| Agricultural Applications | Enhances plant disease resistance and microbial community structure | Reduces disease incidence; promotes beneficial microbial interactions |

Case Studies Overview

- Wound Healing Study : The use of this compound-loaded chitosan hydrogels significantly improved healing outcomes in diabetic rats compared to controls .

- Neuroprotection Research : Investigations into the neuroprotective effects of this compound revealed its ability to counteract vincristine-induced neurotoxicity, offering insights into potential treatments for neurodegenerative diseases .

- Agricultural Application Study : Application of this compound on strawberry plants resulted in lower disease incidence rates compared to untreated controls, demonstrating its efficacy as a biostimulant .

作用机制

L-glutamic acid exerts its effects by activating both ionotropic and metabotropic glutamate receptors. The ionotropic receptors include non-NMDA (AMPA and kainate) and NMDA receptors . These receptors play a key role in excitatory neurotransmission in the brain. Additionally, glutamic acid serves as a precursor for the synthesis of gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter .

相似化合物的比较

Similar Compounds

Glutamine: An amino acid with a similar structure, but with an amide group instead of a carboxylic acid group.

Aspartic Acid: Another amino acid with a similar structure, but with one less methylene group in its side chain.

Uniqueness

L-glutamic acid is unique due to its dual role as both an excitatory neurotransmitter and a precursor for the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). This dual functionality is not observed in similar compounds like glutamine and aspartic acid .

生物活性

L-glutamic acid, often referred to simply as glutamate, is a non-essential amino acid that plays a crucial role in various biological processes. It is a key player in amino acid metabolism, neurotransmission, and cellular signaling. This article delves into the biological activities of this compound, supported by data tables, case studies, and research findings.

1. Physiological Roles

Neurotransmission

this compound is the primary excitatory neurotransmitter in the central nervous system (CNS). It is involved in synaptic transmission and plasticity, influencing learning and memory. Studies have shown that glutamate receptors are essential for long-term potentiation (LTP), a process underlying synaptic strengthening.

Amino Acid Metabolism

Glutamate serves as a precursor for the synthesis of other amino acids, such as proline and arginine. It is also involved in the urea cycle and plays a role in nitrogen metabolism, helping maintain nitrogen balance in the body .

2. Transport Mechanisms

Research indicates that this compound is transported into cells via multiple systems:

- System X- : A high-affinity Na+-dependent transport system shared with L-aspartic acid.

- ASC System : A low-affinity Na+-dependent system that reacts strongly with L-serine.

- System XC- : A Na+-independent system that facilitates the uptake of this compound and L-cystine .

3.1 Wound Healing

A study demonstrated that topical application of this compound significantly enhances wound healing in diabetic rats. The mechanism involves its role as a precursor for proline, which is vital for collagen synthesis .

| Treatment Group | Wound Closure Rate (%) |

|---|---|

| Control | 35 |

| This compound | 70 |

3.2 Neurological Disorders

This compound has been researched for its protective effects against neurotoxicity induced by vincristine, suggesting potential applications in treating neurological disorders .

Case Study: Neuromodulation

In an experimental study on rats, this compound was shown to modulate dopaminergic transmission in the striatum. The presence of external calcium ions was crucial for this effect, indicating a specific regional action within the brain .

5. Impact on Plant Biology

This compound has also been studied for its effects on plant health, particularly in enhancing resistance to diseases. In strawberry plants treated with this compound, there was a significant reduction in disease incidence compared to untreated controls .

| Treatment | Disease Incidence (%) |

|---|---|

| Control | 34 |

| This compound | 12 |

6.

This compound exhibits diverse biological activities that extend beyond its traditional role as a neurotransmitter. Its involvement in wound healing, modulation of neuronal activity, and enhancement of plant resistance to diseases highlights its potential therapeutic applications across various fields.

属性

IUPAC Name |

(2S)-2-aminopentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHUUTDBJXJRKMK-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Record name | GLUTAMIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | glutamic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Glutamic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25513-46-6, Array | |

| Record name | Poly(L-glutamic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25513-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glutamic Acid [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5020659 | |

| Record name | L-Glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, White crystals or crystalline powder, Solid; [Merck Index] Colorless or white solid; [JECFA], Solid, White free-flowing, crystalline powder; Yeasty, bread-like aroma | |

| Record name | L-Glutamic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | GLUTAMIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Glutamic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14420 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Glutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000148 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Glutamic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1410/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

Sublimes at 175 °C | |

| Record name | GLUTAMIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/490 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sparingly soluble in water; practically insoluble in ethanol or ether, In water, 8570 mg/L at 25 °C, Insoluble in methanol, ethanol, ether, acetone, cols glacial acetic acid and common neutral solvents., 8.57 mg/mL, Slight soluble in water and ether, Insoluble (in ethanol) | |

| Record name | Glutamic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00142 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GLUTAMIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | GLUTAMIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/490 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Glutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000148 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Glutamic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1410/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.538 g/cu cm at 20 °C | |

| Record name | GLUTAMIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/490 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

Vapor pressure: 1.7X10-8 mm Hg at 25 °C /Extrapolated from liquid-phase temperatures to a solid at 25 °C/, <1.10X10-5 mm Hg at 20 °C (OECD Guideline 104 (Vapor Pressure Curve)) | |

| Record name | GLUTAMIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/490 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Glutamate activates both ionotropic and metabotropic glutamate receptors. The ionotropic ones being non-NMDA (AMPA and kainate) and NMDA receptors. Free glutamic acid cannot cross the blood-brain barrier in appreciable quantities; instead it is converted into L-glutamine, which the brain uses for fuel and protein synthesis. It is conjectured that glutamate is involved in cognitive functions like learning and memory in the brain, though excessive amounts may cause neuronal damage associated in diseases like amyotrophic lateral sclerosis, lathyrism, and Alzheimer's disease. Also, the drug phencyclidine (more commonly known as PCP) antagonizes glutamate at the NMDA receptor, causing behavior reminiscent of schizophrenia. Glutamate in action is extremely difficult to study due to its transient nature. | |

| Record name | Glutamic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00142 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

Orthorhombic plates from dilute alcohol | |

CAS No. |

56-86-0 | |

| Record name | L-Glutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glutamic Acid [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glutamic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00142 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Glutamic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glutamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.267 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLUTAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KX376GY7L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GLUTAMIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/490 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Glutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000148 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

213 °C (OECD Guideline 102 (Melting point / Melting Range)) | |

| Record name | Glutamic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00142 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GLUTAMIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/490 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。